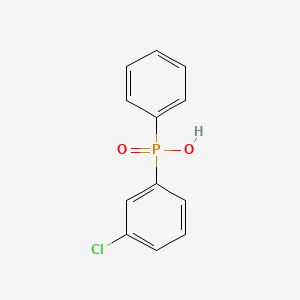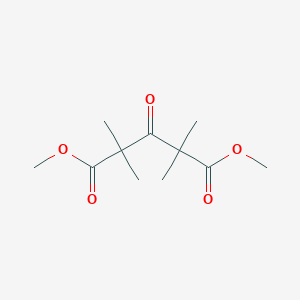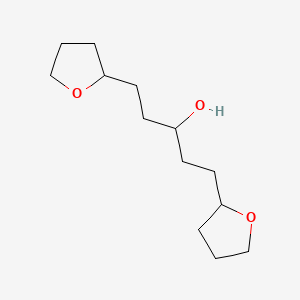
1,5-Bis(2-tetrahydrofuryl)-3-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(2-tetrahydrofuryl)-3-pentanol is an organic compound characterized by the presence of two tetrahydrofuran rings attached to a pentanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Bis(2-tetrahydrofuryl)-3-pentanol typically involves the reaction of tetrahydrofuran with a suitable pentanol derivative under controlled conditions. One common method involves the use of catalytic transfer hydrogenation, which allows for the reduction of furfural to furfuryl alcohol over heterogeneous catalysts . This method is advantageous due to its avoidance of high-pressure fossil-derived hydrogen and potentially reduced process costs.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic transfer hydrogenation processes, utilizing solid acid-base catalysts to achieve high yields and efficiency. The use of metal catalysts and solid acid-base catalysts has been extensively studied, and recent advances have focused on optimizing these processes for practical industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Bis(2-tetrahydrofuryl)-3-pentanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the tetrahydrofuran rings and the pentanol backbone.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohol derivatives.
Applications De Recherche Scientifique
1,5-Bis(2-tetrahydrofuryl)-3-pentanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems and its interactions with various biomolecules. In medicine, research may focus on its potential therapeutic properties and its role in drug development. Industrial applications include its use as a solvent, intermediate, or additive in various chemical processes .
Mécanisme D'action
The mechanism of action of 1,5-Bis(2-tetrahydrofuryl)-3-pentanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 1,5-Bis(2-tetrahydrofuryl)-3-pentanol include other tetrahydrofuran derivatives and pentanol-based compounds. Examples include 2,5-Bis(2-tetrahydrofuryl)-3-pentanol and 1,5-Bis(2-tetrahydrofuryl)-2-pentanol.
Uniqueness: this compound is unique due to its specific structure, which combines two tetrahydrofuran rings with a pentanol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
6265-26-5 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
1,5-bis(oxolan-2-yl)pentan-3-ol |
InChI |
InChI=1S/C13H24O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h11-14H,1-10H2 |
Clé InChI |
LUHCIVTXMZJREB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CCC(CCC2CCCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


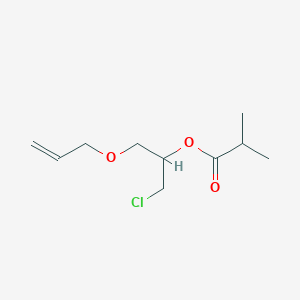


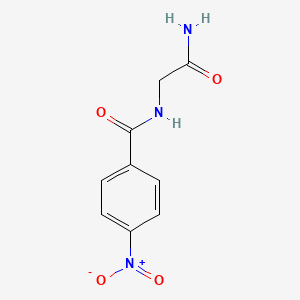

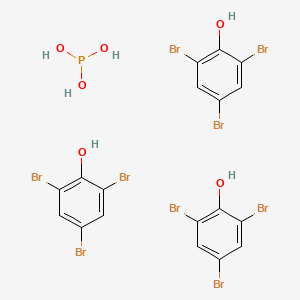
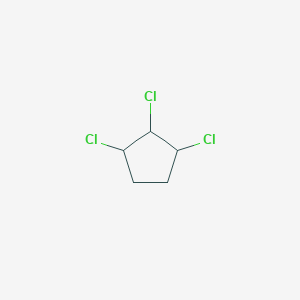
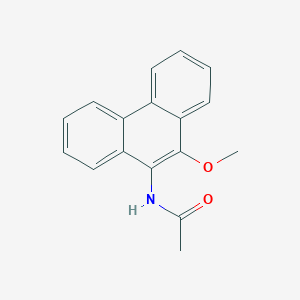
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)


